molecular formula C20H24ClNO B13763976 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride CAS No. 78128-77-5

9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride

Cat. No.: B13763976
CAS No.: 78128-77-5
M. Wt: 329.9 g/mol
InChI Key: DHUVWSAZCSYOHY-UHFFFAOYSA-N
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Description

9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is a compound that features a pyrrolidine ring, a propyl chain, and a fluorenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride typically involves the construction of the pyrrolidine ring followed by the attachment of the propyl chain and the fluorenol group One common method involves the reaction of 9-fluorenone with a propylamine derivative to form the intermediate, which is then cyclized to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The fluorenol moiety can be oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenol moiety typically yields fluorenone derivatives, while reduction can yield various alcohol derivatives.

Scientific Research Applications

9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorenol moiety can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as proline and pyrrolizidine.

    Fluorenol derivatives: Compounds with similar fluorenol moieties, such as fluorenone and fluorenylmethanol.

Uniqueness

9-(1-(Pyrrolidinyl)-2-propyl)-9-fluorenol hydrochloride is unique due to its combination of a pyrrolidine ring, a propyl chain, and a fluorenol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

78128-77-5

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

IUPAC Name

9-(1-pyrrolidin-1-ium-1-ylpropan-2-yl)fluoren-9-ol;chloride

InChI

InChI=1S/C20H23NO.ClH/c1-15(14-21-12-6-7-13-21)20(22)18-10-4-2-8-16(18)17-9-3-5-11-19(17)20;/h2-5,8-11,15,22H,6-7,12-14H2,1H3;1H

InChI Key

DHUVWSAZCSYOHY-UHFFFAOYSA-N

Canonical SMILES

CC(C[NH+]1CCCC1)C2(C3=CC=CC=C3C4=CC=CC=C42)O.[Cl-]

Origin of Product

United States

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